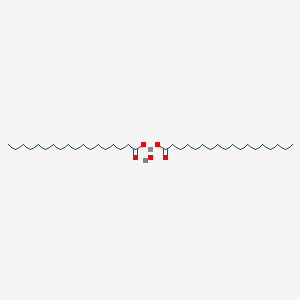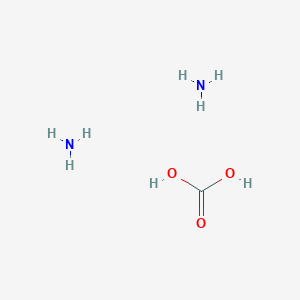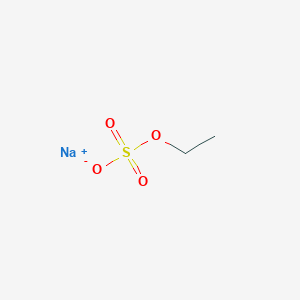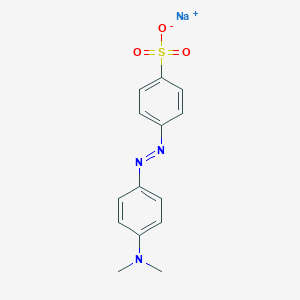
CID 11036
Übersicht
Beschreibung
CID 11036 is a useful research compound. Its molecular formula is C14H14N3NaO3S and its molecular weight is 327.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 11036 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 11036 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Function Control in Cells
Chemically induced dimerization (CID) has been instrumental in studying various biological processes, particularly in controlling protein function within cells. Advances in orthogonal and reversible CID systems have enabled precise spatiotemporal resolution and control over protein function. This technique has significantly impacted the study of signal transductions and extended to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing
CID has evolved to aid in inducible gene regulation and editing. The development of proteolysis-targeting chimera-based scalable CID platforms has broadened its applications, including fine-tuning gene expression and enabling multiplex biological signals with different logic gating operations. These advancements have led to inducible expression of DNA recombinases, base- and prime-editors for transient genome manipulation, even in in vivo settings (Ma et al., 2023).
Reversible Protein Localization Control
CID's utility extends to controlling protein localization in living cells, offering solutions to dynamic biological processes regulated by protein-protein interactions. A novel chemical inducer of protein dimerization has been developed, capable of rapid activation and deactivation using light, thus enhancing spatiotemporal control. This innovation is significant for probing cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Insights into Lipid Signaling and Small GTPases
CID has provided critical insights into lipid second messengers and small GTPases, addressing the "signaling paradox" in cell biology. Advancements in CID substrates allow simultaneous manipulation of multiple systems within a cell, moving beyond traditional applications and delving deeper into cell signaling intricacies (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency in Agriculture
CID, specifically carbon isotope discrimination, has potential applications in agriculture, such as improving water use efficiency (WUE) and productivity in barley. This method has shown promise as a selection criterion in breeding programs, indicating a broader scope of CID beyond its typical biomedical applications (Anyia et al., 2007).
Gene Therapy in Animal Models
CID has been used to assess gene therapy approaches in various animal models. The study of the F36Vmpl system in different species, like mice, dogs, and baboons, has highlighted the variability in response to CID among animal models. This variability has critical implications for the development of gene therapy strategies (Richard et al., 2004).
Eigenschaften
IUPAC Name |
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZCRXQWRGQSJD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11036 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




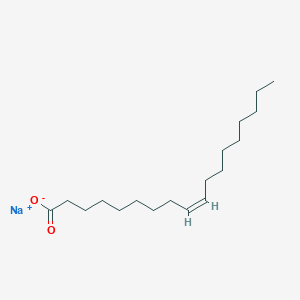
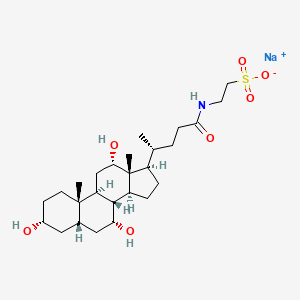
![7H-Benzo[c]fluorene](/img/structure/B7822136.png)

